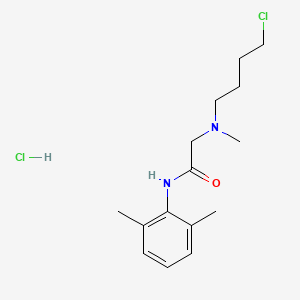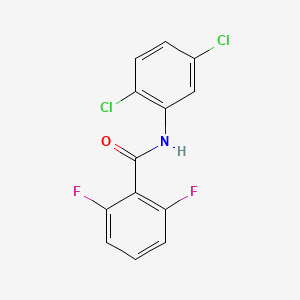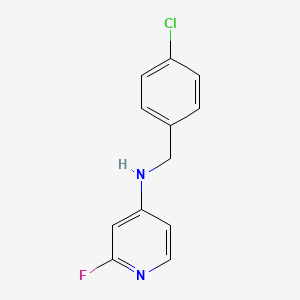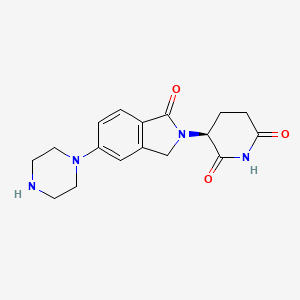
1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one is an organic compound with the molecular formula C12H16O6 It is characterized by the presence of three methoxymethoxy groups attached to a phenyl ring, which is further connected to an ethanone group
Méthodes De Préparation
The synthesis of 1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trihydroxybenzaldehyde and methoxymethyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the methoxymethoxy groups.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Analyse Des Réactions Chimiques
1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways: It can influence signaling pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone: This compound has similar structural features but differs in the position and number of methoxymethoxy groups.
1-(4-(2-Methylphenyl)methoxy)phenyl)ethan-1-one: This compound has a different substitution pattern on the phenyl ring, leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H20O7 |
|---|---|
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
1-[2,3,4-tris(methoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H20O7/c1-10(15)11-5-6-12(19-7-16-2)14(21-9-18-4)13(11)20-8-17-3/h5-6H,7-9H2,1-4H3 |
Clé InChI |
HUDMKAMPITWDKX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1)OCOC)OCOC)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)




![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)




![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)
